BenchChemオンラインストアへようこそ!

6,8-Dibromoquinoline

Anticancer Antiproliferative Activity Quinoline Derivatives

6,8-Dibromoquinoline delivers unique position-specific reactivity: the C-6/C-8 dibromo pattern induces DNA fragmentation and apoptosis without Topoisomerase I inhibition, providing a broad-spectrum anticancer scaffold with a favorable therapeutic index. It also exhibits potent antifungal activity (MIC ≤0.5 µg/mL) via metal ion homeostasis targeting, ideal for next-generation antimycotics. High-yielding regioselective Suzuki couplings at both positions enable rapid parallel library synthesis for hit-to-lead optimization.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
Cat. No. B11842131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromoquinoline
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Br)Br
InChIInChI=1S/C9H5Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
InChIKeyZOGJTWOWOXFJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromoquinoline for Pharmaceutical R&D: Core Properties and Structural Baseline


6,8-Dibromoquinoline (C9H5Br2N; CAS: 650583-75-8) is a heterocyclic aromatic building block featuring two bromine atoms substituted at the 6- and 8-positions of the quinoline core [1]. Its near-planar molecular geometry (RMS deviation: 0.027 Å) [2] establishes a rigid scaffold amenable to controlled functionalization. The compound is a key synthetic intermediate in medicinal chemistry and agrochemical research, with applications spanning anticancer, antifungal, and antiviral agent development [3].

Why 6,8-Dibromoquinoline Cannot Be Interchanged with Other Bromoquinoline Analogs


The substitution pattern on the quinoline ring directly dictates both reactivity and biological activity. C-6 and C-8 dibromo substitution confers a unique electron-deficient character and spatial arrangement that governs nucleophilic aromatic substitution and cross-coupling selectivity [1]. Critically, the C-6 and C-8 dibromo pattern has been shown to induce DNA fragmentation and apoptosis in cancer cells, whereas analogs such as 5,7-dibromo-8-hydroxyquinoline primarily inhibit Topoisomerase I [2]. Moreover, the addition of a second bromine atom at C-8 fundamentally alters antiproliferative potency compared to the monobromo (6-bromo) analog [3]. These position-specific effects mean that even structurally similar bromoquinolines cannot be considered functionally interchangeable in drug discovery programs.

6,8-Dibromoquinoline: Comparative Performance Data for Informed Procurement Decisions


Antiproliferative Spectrum Comparison: 6,8-Dibromotetrahydroquinoline vs. Morpholine/Piperazine Analogs in Cancer Cell Lines

6,8-Dibromotetrahydroquinoline (derived from 6,8-dibromoquinoline) exhibits a distinct antiproliferative profile. It demonstrates broad-spectrum activity against C6 (rat glioblastoma), HeLa (cervical carcinoma), and HT29 (colorectal adenocarcinoma) cell lines, in contrast to morpholine/piperazine-substituted quinoline analogs (7 and 8), which show selective activity only against the C6 cell line with higher IC50 values [1]. This indicates a broader therapeutic potential for the 6,8-dibromo-substituted scaffold.

Anticancer Antiproliferative Activity Quinoline Derivatives

Cytotoxicity vs. Efficacy Comparison: 6,8-DibromoTHQ vs. 5-Fluorouracil (5-FU) in Cancer Cell Lines

6,8-Dibromo-1,2,3,4-tetrahydroquinoline (2, derived from 6,8-dibromoquinoline) demonstrates significant antiproliferative activity across C6, HeLa, and HT29 cell lines while showing no significant cytotoxic effect in LDH release assays [1]. In contrast, derivatives of 6,8-dibromoquinoline, such as compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline), exhibit lower cytotoxic effects compared to the control drug 5-fluorouracil (5-FU) [2]. This indicates a favorable therapeutic index profile for the 6,8-dibromoquinoline scaffold, where potent antiproliferative activity is not solely attributable to non-specific cytotoxicity.

Cytotoxicity Anticancer Quinoline Derivatives

Mechanism of Action Differentiation: Topoisomerase I Inhibition vs. Apoptosis Induction in Quinoline Analogs

The substitution pattern of 6,8-dibromoquinoline derivatives dictates their mechanism of anticancer activity. 6,8-DibromoTHQ (2) induces DNA fragmentation (a hallmark of apoptosis) and inhibits Topoisomerase I enzyme [1]. In a direct comparator study, 6,8-dibromoTHQ (3) caused DNA fragmentation but did NOT inhibit Topoisomerase I, while the morpholine-substituted analog (8) inhibited Topoisomerase I but did NOT cause DNA laddering [2]. This demonstrates that subtle changes to the 6,8-dibromo core (e.g., reduction state) can completely switch the mechanism of action between apoptosis induction and Topoisomerase I inhibition.

Mechanism of Action Topoisomerase I Apoptosis

Antifungal Potency of Dibromoquinoline Scaffolds: Broad-Spectrum Activity at Low µg/mL Concentrations

The dibromoquinoline scaffold, exemplified by compound 4b (a synthetic derivative), demonstrates potent, broad-spectrum antifungal activity. It inhibits the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 µg/mL [1]. This activity is attributed to its unique mechanism of targeting fungal metal ion homeostasis, which also results in potent antivirulence effects [2]. While this data is for a specific derivative, it highlights the therapeutic potential inherent in the dibromoquinoline core structure.

Antifungal Antivirulence Metal Ion Homeostasis

Synthetic Utility: Regioselective Functionalization via Suzuki-Miyaura and Sonogashira Cross-Coupling

6,8-Dibromoquinoline serves as a versatile substrate for regioselective cross-coupling reactions. Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromotetrahydroquinoline with substituted phenylboronic acids affords the corresponding 6,8-diaryl tetrahydroquinolines in high yields (68%–82%) [1]. Furthermore, site-selective Sonogashira cross-coupling on 2-aryl-6,8-dibromoquinolin-4(1H)-ones with terminal acetylenes enables Csp2-Csp bond formation with precise regiocontrol, leading to novel pyrroloquinolinone scaffolds [2]. This predictable and high-yielding regioselectivity is a key differentiator for its use as a synthetic building block.

Cross-Coupling Suzuki-Miyaura Sonogashira

Optimized Applications for 6,8-Dibromoquinoline in Drug Discovery and Chemical Synthesis


Lead Optimization in Broad-Spectrum Anticancer Programs

Based on the direct evidence that 6,8-dibromotetrahydroquinoline exhibits broad-spectrum antiproliferative activity across C6, HeLa, and HT29 cell lines without significant cytotoxicity [1], this scaffold is ideally suited as a starting point for lead optimization programs targeting multiple cancer types. Its favorable therapeutic index profile, as indicated by low LDH release relative to its antiproliferative effect, makes it a safer candidate for further development compared to more cytotoxic analogs [2].

Mechanism-Driven Design of Apoptosis-Inducing or Topoisomerase-Targeting Agents

The SAR studies demonstrating that 6,8-dibromoTHQ 3 induces apoptosis (DNA fragmentation) without inhibiting Topoisomerase I, while closely related analogs show the opposite mechanism [3], provide a clear rationale for using the 6,8-dibromoquinoline core in mechanism-driven drug design. Researchers can strategically modify this scaffold to specifically target either the apoptotic pathway or the Topoisomerase I enzyme, depending on the desired therapeutic outcome.

Development of Novel Antifungal Agents Targeting Metal Ion Homeostasis

The potent, broad-spectrum antifungal activity of the dibromoquinoline scaffold at low µg/mL concentrations (MIC ≤ 0.5 µg/mL) [4], combined with its unique mechanism of targeting metal ion homeostasis, makes it a prime candidate for developing next-generation antifungal therapies. This is particularly relevant for tackling drug-resistant fungal pathogens where conventional azole-based treatments are failing.

Rapid Synthesis of Diverse Quinoline-Based Compound Libraries

6,8-Dibromoquinoline is an optimal building block for the rapid generation of diverse compound libraries. Its demonstrated ability to undergo high-yielding (68–82%) and regioselective Suzuki-Miyaura cross-coupling reactions at both the C-6 and C-8 positions [5] allows for efficient parallel synthesis. This enables medicinal chemists to explore chemical space around the quinoline core quickly and cost-effectively, accelerating hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.